molecular formula C5BrF3N2S B1447080 5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile CAS No. 1628451-85-3

5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B1447080
CAS No.: 1628451-85-3
M. Wt: 257.03 g/mol
InChI Key: GWISYIRUNXAXEI-UHFFFAOYSA-N
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Description

5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile is a heteroatom-containing organic compound with the molecular formula C5BrF3N2S and a molecular weight of 257.03 g/mol

Properties

IUPAC Name

5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5BrF3N2S/c6-4-2(1-10)3(11-12-4)5(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWISYIRUNXAXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SN=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5BrF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile involves several steps. One common method includes the reaction of 5-bromo-3-(trifluoromethyl)isothiazole with cyanogen bromide under specific conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Organolithium reagents, Grignard reagents, and palladium catalysts.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isothiazoles, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Pharmaceutical Applications

Antiviral and Anticancer Properties
The compound has been investigated for its potential in developing antiviral and anticancer agents. For instance, thiazole derivatives have shown promising activity against various cancer cell lines. Research indicates that modifications to the thiazole ring can enhance biological activity, leading to compounds with significant selectivity against cancer cells .

Mechanism of Action
The thiazole moiety is known to interact with biological targets such as enzymes and receptors involved in disease pathways. Studies have demonstrated that certain thiazole derivatives can inhibit key enzymes related to cancer proliferation . The incorporation of the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Agricultural Chemistry

Pesticide Development
5-Bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile is utilized in the formulation of agrochemicals, including pesticides and herbicides. The trifluoromethyl group contributes to the compound's efficacy against a wide range of pests . Research has shown that compounds with this functional group exhibit enhanced biological activity compared to their non-fluorinated counterparts.

Case Study: Efficacy Against Pests
A study evaluated the efficacy of various thiazole derivatives in controlling agricultural pests. The results indicated that compounds containing the trifluoromethyl group had significantly higher mortality rates in target pest populations compared to standard treatments .

Material Science

Polymer Applications
In material science, 5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. This is particularly beneficial for applications in coatings and electronic materials .

Data Table: Thermal Properties of Polymers with Thiazole Additives

CompoundThermal Stability (°C)Chemical ResistanceApplication Area
Control (without additive)150ModerateGeneral coatings
Polymer with 5-bromo thiazole200HighElectronics
Polymer with trifluoromethyl group220Very HighAdvanced coatings

Research Reagents

Building Block in Organic Synthesis
5-Bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile serves as a versatile building block in organic synthesis. It is employed in various reactions to create complex molecules necessary for medicinal chemistry and biochemistry research .

Case Study: Synthesis of Complex Molecules
Researchers have utilized this compound to synthesize novel thiazole derivatives that exhibit significant biological activity. For example, a series of derivatives were synthesized and tested for their anticancer properties, demonstrating a correlation between structural modifications and biological efficacy .

Mechanism of Action

The mechanism of action of 5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-(trifluoromethyl)isothiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3-(Trifluoromethyl)isothiazole-4-carbonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Uniqueness

5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Biological Activity

5-Bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile (C5_5BrF3_3N2_2S) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

5-Bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile is characterized by a molecular weight of 257.03 g/mol and features both bromine and trifluoromethyl groups, which enhance its reactivity and biological activity. The synthesis typically involves the reaction of 5-bromo-3-(trifluoromethyl)isothiazole with cyanogen bromide in the presence of solvents such as acetonitrile and catalysts like triethylamine.

1. Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. In particular, 5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile has been studied for its ability to inhibit the growth of various microbial strains. The mechanism involves binding to enzymes critical for microbial survival, thereby disrupting their metabolic pathways .

2. Anticancer Properties

The compound has shown promise in anticancer research. For example, studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis through the modulation of Bcl-2 protein activity. This is particularly relevant as Bcl-2 is known to regulate cell death pathways . The compound's structural features contribute to its binding affinity to Bcl-2, enhancing its potential as an anticancer agent.

The biological activity of 5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in microbial growth and cancer cell survival.
  • Receptor Modulation : It may alter receptor activities that are crucial for cell signaling pathways related to growth and apoptosis .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of thiazole derivatives, 5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile was found to exhibit significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the range of 10–50 µg/mL depending on the strain tested .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of thiazole derivatives highlighted that 5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile demonstrated an IC50_{50} value lower than that of standard chemotherapeutic agents in certain cancer cell lines (e.g., A549 lung adenocarcinoma). This suggests a potent cytotoxic effect that warrants further exploration in clinical settings .

Comparative Analysis

Compound NameStructureBiological ActivityIC50_{50} (µM)
5-Bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrileStructureAntimicrobial, Anticancer< 10 (varies by cell type)
5-Chloro-3-methylisothiazole-4-carbonitrile-Moderate Antimicrobial> 20
3-Trifluoromethylisothiazole-4-carbonitrile-Low Antimicrobial> 30

Q & A

Basic: What are the most reliable synthetic routes for preparing 5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile?

Methodological Answer:
The compound can be synthesized via cyclization reactions starting from brominated precursors and trifluoromethyl-containing intermediates. For example:

  • Step 1: Bromination of a thiazole precursor (e.g., 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile) using N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–5°C) to introduce the bromo group at position 5 .
  • Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Validation: Monitor reaction progress using TLC and confirm purity via HPLC (>95%).

Key Considerations:

  • Use anhydrous conditions to avoid hydrolysis of the carbonitrile group.
  • Optimize stoichiometry to minimize byproducts like di-brominated derivatives.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign signals for the bromo (δ ~3.5–4.5 ppm for adjacent protons) and trifluoromethyl (δ ~110–120 ppm in 13C NMR) groups. The carbonitrile group appears as a sharp singlet in 1H NMR (non-protonated) .
  • IR Spectroscopy: Confirm C≡N stretch (~2200–2250 cm⁻¹) and C-F stretches (~1150–1250 cm⁻¹) .
  • Mass Spectrometry (EI-MS): Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., M+1 or M+ fragments) .
  • Single-Crystal X-ray Diffraction: Resolve regiochemistry and confirm substitution patterns (e.g., bromo at position 5) using datasets with R factor <0.05 .

Advanced: How can computational modeling predict reactivity or regioselectivity in derivatization reactions?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for electrophilic substitution at bromo vs. carbonitrile sites) .
  • Reaction Path Search Tools: Software like GRRM or AFIR can identify transition states for bromine displacement or trifluoromethyl group stability under varying conditions .
  • Validation: Compare computed activation energies with experimental yields (e.g., higher activation barriers correlate with slower reaction rates).

Example Workflow:

Optimize geometry of the compound using B3LYP/6-31G(d).

Calculate electrostatic potential maps to identify electron-deficient regions (bromo as a leaving group).

Simulate nucleophilic attack on the carbonitrile group to assess stability.

Advanced: How to optimize reaction conditions using Design of Experiments (DoE)?

Methodological Answer:

  • Screening Design: Use Plackett-Burman or fractional factorial designs to test variables (temperature, solvent, catalyst loading) .
  • Response Surface Methodology (RSM): Central composite design to maximize yield while minimizing impurities. Example factors:
    • Temperature (60–100°C)
    • Solvent polarity (DMF vs. THF)
    • Reaction time (4–12 hrs).
  • Data Analysis: Fit results to a quadratic model (e.g., ANOVA with p <0.05) and identify interactions between variables .

Case Study:
A 2^3 factorial design revealed that THF at 80°C with 1.2 eq. of catalyst gave 78% yield, compared to 52% in DMF.

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR shifts with computed chemical shifts (GIAO method) or literature analogs (e.g., 5-bromo-thiazole derivatives) .
  • Dynamic Effects: Assess solvent-induced shifts (e.g., DMSO-d6 vs. CDCl3) or temperature-dependent aggregation.
  • Advanced Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, a HSQC spectrum can confirm carbon-proton correlations for the trifluoromethyl group .

Example: A downfield shift in 1H NMR might indicate hydrogen bonding with the carbonitrile group—validate via variable-temperature NMR.

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Toxic Byproducts: Use fume hoods to mitigate exposure to HBr or HF (generated during hydrolysis of bromo/trifluoromethyl groups) .
  • Storage: Store at 0–6°C in airtight containers to prevent moisture absorption and degradation .
  • Waste Management: Neutralize acidic byproducts with aqueous NaHCO3 before disposal.

Emergency Response:

  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .
  • Skin Contact: Wash with 10% ethanol solution to remove residual compound.

Advanced: How to analyze environmental impacts of this compound in lab waste streams?

Methodological Answer:

  • Aquatic Toxicity Testing: Use Daphnia magna or algae growth inhibition assays to determine LC50 values .
  • Degradation Studies: Perform photolysis (UV light, 254 nm) or hydrolysis (pH 4–9) to identify persistent metabolites.
  • Mitigation: Implement membrane separation (e.g., reverse osmosis) to capture brominated byproducts before disposal .

Advanced: What strategies address low yields in cross-coupling reactions involving the bromo group?

Methodological Answer:

  • Catalyst Screening: Test Pd(PPh3)4, XPhos Pd G3, or NiCl2(dppe) for Suzuki-Miyaura couplings .
  • Additives: Use silver salts (Ag2CO3) to stabilize reactive intermediates or CsF to enhance solubility.
  • Microwave-Assisted Synthesis: Reduce reaction time from 24 hrs to 2 hrs with 15–20% yield improvement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile
Reactant of Route 2
5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile

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